N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-29-17-10-8-16(9-11-17)22-20(27)14-25-21(28)26-19(24-25)13-12-18(23-26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQGMJJDOFIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the triazolopyridazine core. The final step involves the acylation of the triazolopyridazine with acetic anhydride .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Research indicates that N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide exhibits various biological activities:
1. Antitumor Activity
This compound has shown significant antitumor properties in various studies. It targets critical kinases involved in cancer cell proliferation. The mechanism of action involves inhibition of pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
Inhibitory Potency : Derivatives of this compound demonstrate IC50 values in the micromolar range against several cancer cell lines, indicating potent inhibitory effects on tumor growth.
Case Study : In one study, derivatives of this compound were tested against human cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) exceeding 80% .
2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating biochemical pathways related to inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of specific signaling pathways involved in the inflammatory response.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles that warrant further investigation for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial growth by interfering with essential bacterial enzymes, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit DNA synthesis or disrupt cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-45-5) and 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6). Key differences lie in substituent groups, linkage chemistry, and pharmacological profiles.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Linkage Chemistry: The target compound employs an oxygen-based acetamide linker, whereas Compound 1 substitutes oxygen with sulfur (thioacetamide). Sulfur’s higher polarizability may enhance lipophilicity and alter binding kinetics .
In contrast, Compound 2 features a 4-methoxyphenyl group, which may slightly increase metabolic stability due to reduced steric hindrance .
Pharmacological Implications :
- Compound 2 exhibits acute oral toxicity (GHS Category 4) and irritant properties, suggesting that the ethanamine substituent may contribute to reactive metabolite formation .
- The thioacetamide in Compound 1 could confer higher membrane permeability but may also raise toxicity concerns, as sulfur-containing analogs are prone to oxidative metabolic pathways .
Biological Activity
N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound characterized by a complex structure that incorporates both triazole and pyridazine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 1251593-73-3
Pharmacological Profile
Research indicates that derivatives of the triazole scaffold exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole nucleus are known to exert antimicrobial effects by inhibiting key enzymes involved in cell wall synthesis and disrupting nucleic acid metabolism. The specific activity of this compound against various bacterial strains has not been extensively detailed but is expected based on similar triazole compounds.
-
Case Studies :
- A study highlighted the efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation into triazole derivatives reported significant antibacterial activity against resistant strains .
Anti-inflammatory Activity
- COX Inhibition : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds with similar structures have demonstrated COX-1 and COX-2 inhibitory properties .
- Research Findings :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide, and how can purity be maximized?
- Methodology : Multi-step synthesis involving condensation, cyclization, and functionalization reactions. Key steps include:
- Precursor preparation : Use 4-ethoxyaniline and triazolopyridazine intermediates under reflux conditions (e.g., ethanol, 80°C) .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) for cyclization steps to improve yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: methanol) .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can structural ambiguities in the triazolopyridazine core be resolved experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis to determine bond lengths and angles, particularly for the triazole-pyridazine fused ring .
- DEPT-135 NMR : Assign heterocyclic proton environments and confirm substituent positions (e.g., ethoxyphenyl orientation) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to validate experimental data .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Kinase inhibition assays : Test against CDK2/4/6 using fluorescence polarization (FP) or TR-FRET assays, given structural similarities to thiazolopyrimidine inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodology :
- Comparative dose-response studies : Replicate assays under standardized conditions (e.g., fixed serum concentrations, pH 7.4) to isolate variables .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites affecting potency .
- Molecular docking : Simulate binding to off-target receptors (e.g., GPCRs) using AutoDock Vina to explain unexpected activity .
Q. What strategies enhance the compound’s selectivity for specific enzymatic targets?
- Methodology :
- SAR-guided modifications : Introduce substituents (e.g., halogens at the phenyl ring) to probe steric/electronic effects on binding .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify cross-reactivity .
Q. How can pharmacokinetic challenges (e.g., low solubility) be mitigated?
- Methodology :
- Salt formation : Co-crystallize with succinic acid to improve aqueous solubility .
- Microsomal stability assays : Test hepatic clearance using rat liver microsomes + NADPH, optimizing logP via substituent tuning .
Q. What computational tools predict off-target interactions or toxicity risks?
- Methodology :
- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, Ames mutagenicity, and CYP inhibition .
- Network pharmacology : Construct protein interaction networks (e.g., STRING) to map secondary pathways affected .
Notes
- Contradictions : and highlight variability in kinase inhibition; standardized assay protocols are critical.
- Gaps : Limited data on in vivo efficacy; future work should include xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
